molecular formula C23H32N2O3 B11234512 2'-cyclopentyl-N-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-cyclopentyl-N-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11234512
M. Wt: 384.5 g/mol
InChI Key: JHBHFTGASNNDKE-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic structure with intriguing pharmacological potential. Let’s break it down:

    2’-Cyclopentyl: Refers to a cyclopentyl group attached at the 2’ position.

    N-(2-Methoxyethyl): Contains an N-substituted 2-methoxyethyl group.

    1’-Oxo: Indicates a carbonyl group (C=O) at the 1’ position.

    1’,4’-Dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]: Describes the spiro-fused ring system, combining cyclohexane and isoquinoline moieties.

    4’-Carboxamide: Contains a carboxamide functional group.

Chemical Reactions Analysis

Reactions::

    Oxidation: Potential oxidation sites include the cyclopentyl ring or the methoxyethyl group.

    Reduction: Reduction of the carbonyl group (1’-oxo) could yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions may occur at the amide nitrogen or other functional groups.

Common Reagents and Conditions::

    Oxidation: Oxidants like potassium permanganate (KMnO₄) or chromium-based reagents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products::
  • Oxidation: Alcohol derivatives.
  • Reduction: Corresponding amine or alcohol.
  • Substitution: N-substituted derivatives.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, such as anti-inflammatory, analgesic, or antitumor effects.

    Chemistry: Explore its reactivity and use as a building block for novel compounds.

    Biology: Assess its impact on cellular processes or receptors.

    Industry: Consider its use in drug development or material science.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with specific receptors or enzymes. Further studies are needed to elucidate its mode of action.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related structures:

Properties

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

2-cyclopentyl-N-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C23H32N2O3/c1-28-16-15-24-21(26)20-18-11-5-6-12-19(18)22(27)25(17-9-3-4-10-17)23(20)13-7-2-8-14-23/h5-6,11-12,17,20H,2-4,7-10,13-16H2,1H3,(H,24,26)

InChI Key

JHBHFTGASNNDKE-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)C4CCCC4

Origin of Product

United States

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